(R)-1-Methylpiperidine-2-carboxylic acid

Catalog No.
S785183
CAS No.
41447-17-0
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Methylpiperidine-2-carboxylic acid

CAS Number

41447-17-0

Product Name

(R)-1-Methylpiperidine-2-carboxylic acid

IUPAC Name

(2R)-1-methylpiperidine-2-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

BPSLZWSRHTULGU-ZCFIWIBFSA-N

SMILES

CN1CCCCC1C(=O)O

Synonyms

(R)-1-Methyl-2-Piperidinecarboxylic Acid; (+)-(R)-N-Methylpipecolic Acid;

Canonical SMILES

C[NH+]1CCCCC1C(=O)[O-]

Isomeric SMILES

C[NH+]1CCCC[C@@H]1C(=O)[O-]

Building Block for Drug Design

R-MPLA serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for the creation of diverse analogs that can be further modified to target specific biological processes. This approach has been explored in the development of new drugs for various conditions, including:

  • Neurodegenerative diseases: Studies suggest that R-MPLA derivatives might possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Antimicrobial agents: Researchers are investigating the potential of R-MPLA derivatives as novel antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi [].

(R)-1-Methylpiperidine-2-carboxylic acid is an organic compound classified as a piperidine carboxylic acid. Its structure consists of a piperidine ring with a carboxylic acid group at the second position and a methyl group at the first position. This compound has the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of approximately 143.18 g/mol. The stereochemistry of this compound is significant, as it influences both its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups, facilitated by reagents like thionyl chloride or phosphorus tribromide.

The biological activity of (R)-1-Methylpiperidine-2-carboxylic acid has been explored in various studies, indicating potential roles in plant metabolism and neuroprotective effects. It has been identified in the plant Erythrochiton brasiliensis, suggesting its involvement in specific metabolic pathways. Additionally, its derivatives are being investigated for therapeutic applications, particularly in treating neurological disorders due to their interactions with neurotransmitter systems .

Several methods exist for synthesizing (R)-1-Methylpiperidine-2-carboxylic acid:

  • Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of 1-methylpiperidine-2-carboxylic acid derivatives using chiral catalysts, ensuring high enantiomeric purity.
  • Resolution of Racemic Mixtures: Chiral resolving agents can be used to separate racemic mixtures of 1-methylpiperidine-2-carboxylic acid based on their different interactions with the resolving agent, yielding the desired enantiomer.

Industrial production typically employs large-scale asymmetric hydrogenation processes with advanced chiral catalysts to achieve high yields and enantiomeric purity.

(R)-1-Methylpiperidine-2-carboxylic acid has numerous applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Used in enzyme-substrate interaction studies and as a ligand in receptor binding studies.
  • Medicine: Investigated for potential therapeutic properties, including its role as a precursor in drug development.
  • Industry: Utilized in producing agrochemicals, polymers, and specialty chemicals.

Research on interaction studies involving (R)-1-Methylpiperidine-2-carboxylic acid primarily focuses on its metabolic pathways and interactions with biomolecules. It may interact with neurotransmitter systems, suggesting implications for neuropharmacology. Its derivatives have been studied for their binding affinities to various receptors, which could lead to novel therapeutic agents .

Several compounds share structural similarities with (R)-1-Methylpiperidine-2-carboxylic acid:

Compound NameCAS NumberSimilarityUnique Features
1-Methylpiperidine-2-carboxylic acid7730-87-20.97Racemic mixture; lacks specific stereochemistry affecting biological activity
2-Methylpiperidine-1-carboxylic acid41447-18-10.97Structural isomer with methyl group at a different position
Piperidine-2-carboxylic acid15862-86-90.95Lacks methyl substitution; differing biological activities
(S)-Piperidine-2-carboxylic acid2133-33-70.95Another stereoisomer; potential variations in efficacy
6-Methylpiperidine-2-carboxylic acid99571-58-10.92Different position of methyl group influences reactivity

The uniqueness of (R)-1-Methylpiperidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties compared to its structural analogs. Its enantiomeric purity is crucial for applications in drug development and asymmetric synthesis, where the (R)-enantiomer may exhibit different activity and selectivity compared to its (S)-counterpart.

The development of chiral piperidine derivatives represents an important chapter in stereoselective synthesis. While piperidine-based compounds have been known for decades, the specific interest in enantiopure forms like (R)-1-Methylpiperidine-2-carboxylic acid has intensified with advances in asymmetric synthesis techniques. The piperidine ring system occurs in numerous natural alkaloids and bioactive compounds, making derivatives with defined stereochemistry particularly valuable in pharmaceutical research.

The significance of (R)-1-Methylpiperidine-2-carboxylic acid lies in its potential as a chiral building block for constructing more complex molecules. This aligns with the pharmaceutical industry's shift toward single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to racemic mixtures. The compound's well-defined stereochemistry makes it valuable for applications where spatial orientation affects molecular recognition and biological activity.

Scientific interest in this compound has grown alongside technological advances in asymmetric synthesis, particularly the development of efficient catalytic methods for creating stereogenic centers. As a result, compounds like (R)-1-Methylpiperidine-2-carboxylic acid have become increasingly accessible and integrated into modern synthetic strategies.

Structural Features and Stereochemical Relevance

(R)-1-Methylpiperidine-2-carboxylic acid features a six-membered piperidine ring with a methyl group at the nitrogen (position 1) and a carboxylic acid group at position 2, with the (R) configuration at this stereocenter. The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol.

The structure combines several important functional elements:

  • A saturated heterocyclic piperidine ring
  • A tertiary amine (N-methylated piperidine)
  • A carboxylic acid group at the stereogenic center
  • The R-configuration at C-2, creating a specific spatial arrangement

Table 1: Physical and Chemical Properties of (R)-1-Methylpiperidine-2-carboxylic acid

PropertyValueReference
CAS Number41447-17-0
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Density1.103±0.06 g/cm³ (Predicted)
Boiling Point246.1±33.0°C (Predicted)
Melting Point208-210°C
InChIInChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

The stereochemistry at C-2 is particularly significant, as it differentiates (R)-1-Methylpiperidine-2-carboxylic acid from its enantiomer. This stereochemical feature is crucial because biological systems are inherently chiral environments, and interactions between chiral molecules and biological targets (such as enzymes or receptors) are often highly stereoselective.

For comparison, the (S)-enantiomer (CAS: 41447-18-1) has identical physical properties but different spatial arrangement and potentially distinct biological activities. The configuration influences how the molecule interacts with chiral environments, including biological receptors and catalytic systems.

Table 2: Comparison of (R)- and (S)-1-Methylpiperidine-2-carboxylic acid

Feature(R)-1-Methylpiperidine-2-carboxylic acid(S)-1-Methylpiperidine-2-carboxylic acid
CAS Number41447-17-041447-18-1
Configuration at C-2RS
Spatial ArrangementCarboxylic group in axial positionCarboxylic group in equatorial position
ApplicationsBuilding block in asymmetric synthesisEnhanced selectivity in asymmetric synthesis compared to non-chiral analogs

The presence of both a tertiary amine and a carboxylic acid group provides multiple functional sites for chemical reactions, making it a versatile intermediate in organic synthesis. Like most amino acids, (R)-1-Methylpiperidine-2-carboxylic acid can function as a chelating agent, forming complexes with metal ions.

Emerging Applications in Medicinal and Synthetic Chemistry

(R)-1-Methylpiperidine-2-carboxylic acid has demonstrated significant utility across various domains of chemistry, with particular importance in asymmetric synthesis and pharmaceutical development.

Synthetic Applications

In synthetic organic chemistry, (R)-1-Methylpiperidine-2-carboxylic acid serves as a valuable chiral building block. Its well-defined stereochemistry makes it useful for the stereocontrolled construction of more complex molecules. The synthesis of this compound can be accomplished through several methods, primarily focusing on asymmetric hydrogenation and resolution techniques.

Table 3: Synthetic Approaches to (R)-1-Methylpiperidine-2-carboxylic acid and Related Compounds

MethodKey FeaturesApplicationsReference
Asymmetric HydrogenationUses chiral catalysts (e.g., Ru(II) complexes) to establish stereochemistrySynthesis of enantiopure piperidine derivatives
Enzyme-Catalyzed TransformationsUtilizes transaminases for stereoselective monoaminationAccessing 2-substituted piperidines with high stereoselectivity
Rhodium-Catalyzed ReactionsEmploys Rh(I) catalyst with ferrocene ligandMinimizes defluoro-impurities (<1%) in certain reactions
Microwave-Assisted SynthesisEnhances reaction rates and reduces reaction timesImproves efficiency of piperidine derivative synthesis

The compound's methyl ester intermediates (e.g., Methyl (2S,3S)-2-methylpiperidine-3-carboxylate) can be hydrolyzed under controlled conditions to preserve stereochemistry, while Boc-protected derivatives help prevent racemization during reactions.

Medicinal Chemistry Applications

In medicinal chemistry, (R)-1-Methylpiperidine-2-carboxylic acid shows promise as a precursor for developing pharmaceutically active compounds. The piperidine ring is a common structural motif found in numerous drugs, including analgesics, antihypertensives, and antipsychotics.

The compound's stereochemistry enhances selectivity in asymmetric synthesis compared to non-chiral analogs like piperidine-3-carboxylic acid. This specificity is crucial for designing drugs with optimal binding to biological targets, as the three-dimensional arrangement of atoms significantly influences a compound's ability to interact with specific receptors or enzymes.

Table 4: Potential Therapeutic Applications Based on Structural Features

Structural FeatureRelevance to Drug DesignPotential Therapeutic Areas
Piperidine RingCommon scaffold in CNS-active drugsAnalgesics, antipsychotics, cognitive enhancers
Defined StereochemistryCritical for specific receptor bindingTarget-specific therapeutics with improved selectivity
Carboxylic Acid GroupSite for derivatization; improves water solubilityProdrugs, conjugates with enhanced pharmacokinetics
N-Methyl GroupInfluences blood-brain barrier penetrationCNS-targeted therapeutics

Beyond traditional drug development, (R)-1-Methylpiperidine-2-carboxylic acid may also serve in biochemical research as a tool for studying chiral recognition in biological systems. Its amino acid-like structure makes it potentially useful as a ligand in coordination chemistry.

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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